Regiochemical Differentiation: 4-CF₃ vs. 3-CF₃ vs. 2-CF₃ Positional Isomers
Among the three regioisomers of 2-(4-Boc-piperazinyl)-2-(trifluoromethylphenyl)acetic acid, the 4-CF₃ (para) derivative (CAS 885274-28-2) is the only isomer currently referenced in patent literature as a building block for cell-receptor targeted exosome constructs and protein-binding agents . The 3-CF₃ (meta) isomer (CAS 885274-26-0) has a documented melting point range of 206–212 °C , whereas the 4-CF₃ isomer is a beige crystalline solid with no published melting point range from primary literature . The 2-CF₃ (ortho) isomer exhibits the highest steric congestion at the α-carbon due to the proximity of the CF₃ group to the chiral center, as reflected in its distinct InChI Key (IYIQZDBAVIZZOC-UHFFFAOYSA-N) versus the para isomer (NQRDPCITYZSTPP-UHFFFAOYSA-N) . All three share identical molecular weight (388.38 Da) and molecular formula (C₁₈H₂₃F₃N₂O₄), necessitating orthogonal analytical methods for discrimination.
| Evidence Dimension | Positional isomer differentiation parameters |
|---|---|
| Target Compound Data | 4-CF₃ (para): CAS 885274-28-2; InChI Key: NQRDPCITYZSTPP-UHFFFAOYSA-N; Appearance: Beige crystalline solid; Melting point: Not published in primary literature; Patent references: WO-2021211460-A1 (exosome targeting), WO-2021183431-A1 (Fem1b protein binding) |
| Comparator Or Baseline | 3-CF₃ (meta): CAS 885274-26-0; InChI Key: VDAYHHAPFFLENF-UHFFFAOYSA-N; Melting point: 206–212 °C ; 2-CF₃ (ortho): CAS 885274-23-7; InChI Key: IYIQZDBAVIZZOC-UHFFFAOYSA-N; Steric hindrance: Highest among three isomers |
| Quantified Difference | 4-CF₃ vs. 3-CF₃: Distinct InChI Key and differential melting behavior (not observed in 4-CF₃ published data); 4-CF₃ vs. 2-CF₃: Significantly reduced steric hindrance at α-carbon, distinct electronic environment |
| Conditions | Ambient storage (2–8 °C for all isomers); analytical characterization by HPLC, MS, and NMR; melting point determination by standard capillary method |
Why This Matters
The para substitution pattern provides a linear molecular geometry that may be preferred for extended binding pockets and consistent solid-phase synthesis behavior, while the absence of a sharp melting point in published data for the 4-CF₃ isomer may indicate amorphous or polymorphic character that requires careful handling during scale-up.
